
4-(Difluoromethyl)-2-fluoro-5-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Difluoromethyl)-2-fluoro-5-methylpyridine is a fluorinated organic compound that has garnered significant interest in various fields of research due to its unique chemical properties. The presence of fluorine atoms in its structure imparts distinct characteristics such as increased metabolic stability, lipophilicity, and the ability to act as a hydrogen bond donor .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-2-fluoro-5-methylpyridine typically involves difluoromethylation reactions. One common method includes the use of difluorocarbene reagents, which can be generated in situ from precursors like TMS-CF2H (trimethylsilyl difluoromethyl) under basic conditions . The reaction is often carried out in solvents such as acetonitrile (MeCN) with bases like potassium hydroxide (KOH) to facilitate the difluoromethylation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using metal-based catalysts to enhance the efficiency and yield of the reaction. The use of non-ozone depleting difluorocarbene reagents has also been explored to make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
4-(Difluoromethyl)-2-fluoro-5-methylpyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the fluorine atoms can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as halides, amines, and organometallic compounds are frequently used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of fluorinated derivatives .
Aplicaciones Científicas De Investigación
4-(Difluoromethyl)-2-fluoro-5-methylpyridine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(Difluoromethyl)-2-fluoro-5-methylpyridine involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The presence of fluorine atoms enhances its ability to form stable complexes with proteins and other biomolecules, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
4-(Difluoromethyl)imidazoles: These compounds also contain difluoromethyl groups and exhibit similar properties such as increased metabolic stability and hydrogen bond donor ability.
Trifluoromethylpyridines: These compounds have an additional fluorine atom, which can further enhance their lipophilicity and stability.
Uniqueness
4-(Difluoromethyl)-2-fluoro-5-methylpyridine is unique due to its specific substitution pattern, which provides a balance between stability and reactivity. This makes it particularly valuable in the synthesis of pharmaceuticals and other high-value chemicals .
Propiedades
Fórmula molecular |
C7H6F3N |
|---|---|
Peso molecular |
161.12 g/mol |
Nombre IUPAC |
4-(difluoromethyl)-2-fluoro-5-methylpyridine |
InChI |
InChI=1S/C7H6F3N/c1-4-3-11-6(8)2-5(4)7(9)10/h2-3,7H,1H3 |
Clave InChI |
YEPJAHWFDDRRTK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(C=C1C(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



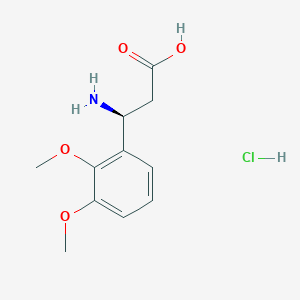
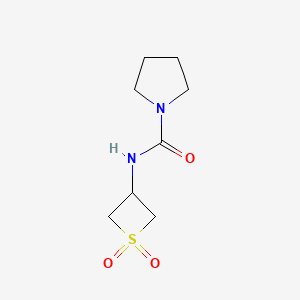

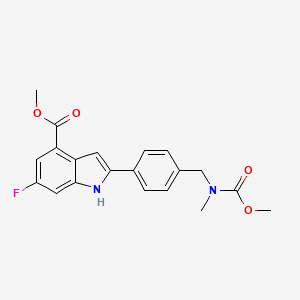
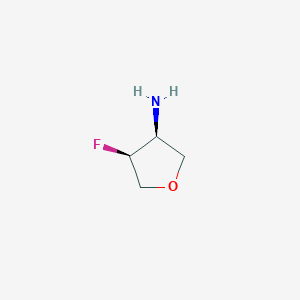
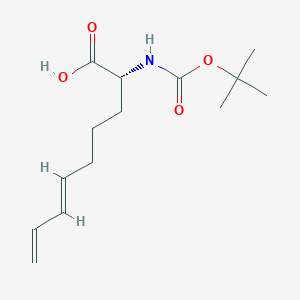
![(2R,3R,4R,5S)-6-(Methylamino)hexane-1,2,3,4,5-pentaol 4-(((1'S,2'S)-1'-hydroxy-1',3'-dihydro-1H,2'H-[2,2'-biinden]-2'-yl)methyl)benzoate](/img/structure/B12961911.png)
![Benzyl 8-(methylamino)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B12961922.png)

![(5r)-5-(4-{[(2r)-6-Hydroxy-2,5,7,8-Tetramethyl-3,4-Dihydro-2h-Chromen-2-Yl]methoxy}benzyl)-1,3-Thiazolidine-2,4-Dione](/img/structure/B12961930.png)



